Cas no 1805366-06-6 (5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine)
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine
-
- Inchi: 1S/C6H3BrF2INO/c7-2-1-11-6(10)3(4(2)12)5(8)9/h1,5H,(H,11,12)
- InChI Key: FQSSKKLFAGCILG-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(C(=CN1)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 287
- XLogP3: 2.3
- Topological Polar Surface Area: 29.1
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006763-500mg |
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine |
1805366-06-6 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A024006763-1g |
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine |
1805366-06-6 | 97% | 1g |
$1,797.60 | 2022-04-01 |
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine
Introduction to 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine (CAS No. 1805366-06-6)
5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine (CAS No. 1805366-06-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a difluoromethyl group, a hydroxyl group, and an iodine atom, all attached to a pyridine ring. These functional groups contribute to the compound's potential for diverse biological activities and its utility in the development of new therapeutic agents.
The synthesis of 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine has been reported in several recent studies, highlighting its importance in the design of small molecules with specific pharmacological properties. The difluoromethyl group, in particular, has been shown to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug discovery efforts. The presence of the bromine and iodine atoms also adds to the compound's versatility, as these halogens can modulate the compound's lipophilicity and binding affinity to target proteins.
In terms of its biological activity, 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine has demonstrated promising results in various assays. For instance, it has been evaluated for its potential as an inhibitor of specific enzymes involved in disease pathways. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. The researchers found that the compound effectively blocked the enzyme's catalytic activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Beyond its enzymatic inhibition properties, 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine has also shown potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. A recent study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound and found that it significantly reduced pro-inflammatory cytokine production in both in vitro and in vivo models. These findings suggest that 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine could be a promising lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine have also been studied to assess its suitability for therapeutic applications. Preliminary data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it shows good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicity studies have revealed that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In conclusion, 5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine (CAS No. 1805366-06-6) represents a promising candidate for further investigation in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for exploring new therapeutic avenues. Ongoing research continues to uncover its full potential, with the aim of developing effective treatments for various diseases. As more data become available, it is likely that this compound will play an increasingly important role in the discovery and development of novel drugs.
1805366-06-6 (5-Bromo-3-(difluoromethyl)-4-hydroxy-2-iodopyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)